molecular formula C15H14N4O2 B2695887 N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-11-3

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2695887
CAS No.: 951611-11-3
M. Wt: 282.303
InChI Key: BLRFTPQCBGIZRW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C15H14N4O2 and a molecular weight of 282.3 g/mol . The compound features a 4-methylphenyl group at the 1-position of the triazole ring and a furan-2-ylmethyl substituent on the carboxamide nitrogen. Its low aqueous solubility (logSw = -3.0961) may pose formulation challenges, but the furan moiety could enhance binding interactions via its oxygen lone pairs .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-11-4-6-12(7-5-11)19-10-14(17-18-19)15(20)16-9-13-3-2-8-21-13/h2-8,10H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRFTPQCBGIZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Synthesis of the 1-(4-Methylphenyl)-1H-1,2,3-triazole: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

    Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the triazole derivative under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole core undergoes regioselective modifications due to its electron-rich nature and hydrogen-bonding capabilities.

Click Chemistry for Triazole Formation

The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example:

  • Reagents : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in water/alcohol mixtures .

  • Conditions : Room temperature, 12–24 hours.

  • Outcome : High regioselectivity for 1,4-disubstituted triazoles (>95% yield) .

N-Alkylation and Arylation

The N-1 position of the triazole reacts with electrophiles:

  • Reagents : Alkyl halides (e.g., methyl iodide) or arylboronic acids under Suzuki-Miyaura coupling conditions.

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, dioxane/water at 80°C.

  • Product : Derivatives with enhanced lipophilicity for biological targeting.

Carboxamide Group Reactivity

The carboxamide moiety participates in hydrolysis and coupling reactions.

Hydrolysis to Carboxylic Acid

  • Reagents : Concentrated HCl or H₂SO₄ under reflux .

  • Conditions : 6–8 hours at 100°C.

  • Product : 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (yield: 70–85%) .

Amide Coupling

The carboxamide acts as a precursor for synthesizing hydrazides or thioureas:

  • Reagents : CDI (1,1′-carbonyldiimidazole) with amines or hydrazines .

  • Conditions : DMF, room temperature, 2–4 hours .

  • Example : Reaction with 4-thiocyanatoaniline yields N-(4-thiocyanatophenyl) derivatives with anticancer activity (IC₅₀: 10–50 nM) .

Furan-Methyl Substituent Reactions

The furan ring undergoes electrophilic substitution and oxidation.

Electrophilic Substitution

  • Reagents : HNO₃/H₂SO₄ for nitration at the 5-position of furan.

  • Conditions : 0°C, 1 hour.

  • Product : Nitro-substituted furan derivatives (yield: 60–75%).

Oxidation to Diketone

  • Reagents : KMnO₄ in acidic or alkaline media.

  • Conditions : 50°C, 3 hours.

  • Product : 2,5-diketofuran, enabling further cyclization reactions.

4-Methylphenyl Group Modifications

The aryl group participates in sulfonation and halogenation.

Sulfonation

  • Reagents : H₂SO₄/SO₃ at 150°C .

  • Conditions : 2 hours, yielding sulfonic acid derivatives for solubility enhancement .

Halogenation

  • Reagents : Cl₂ or Br₂ with FeCl₃ catalyst .

  • Conditions : 25°C, 1 hour.

  • Product : 3-halo-4-methylphenyl analogs with altered electronic profiles .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldReference
Triazole SynthesisCuSO₄, sodium ascorbate, H₂O/EtOH, RT1,4-disubstituted triazole>95%
Amide Hydrolysis6M HCl, reflux, 6h1-(4-methylphenyl)triazole-4-carboxylic acid80%
Furan NitrationHNO₃/H₂SO₄, 0°C, 1h5-nitro-furan-methyl derivative65%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°CArylated triazole75–90%

Mechanistic Insights

  • Click Chemistry : The Cu(I) catalyst stabilizes the transition state, enabling a stepwise [3+2] cycloaddition .

  • Amide Coupling : CDI activates the carboxylate intermediate, facilitating nucleophilic attack by amines .

  • Furan Oxidation : Mn(VII) intermediates abstract hydrogen, forming a diketone via radical pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C15H14N4O2
  • Molecular Weight : 282.2973 g/mol
  • CAS Number : 951611-11-3

The presence of the triazole ring in its structure is pivotal to its biological activity, enabling diverse interactions with biological targets.

Anticancer Activity

Numerous studies highlight the anticancer potential of triazole derivatives. The compound N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its efficacy against various cancer cell lines. Research indicates that triazoles can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

A study by Mohamed and Ramadan (2020) demonstrated that triazole-based compounds exhibited significant cytotoxicity against colon carcinoma cells, suggesting that modifications in the triazole structure could enhance anticancer properties .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

In a comparative study of various triazoles, the compound was found to possess superior antibacterial effects relative to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticonvulsant Effects

Research has also explored the anticonvulsant properties of triazole compounds. The structural features of this compound suggest it may interact with neurotransmitter systems to modulate seizure activity. Studies have indicated that compounds with similar structures exhibit significant protection against seizure models in animal studies .

Case Studies and Research Findings

StudyFocusFindings
Mohamed & Ramadan (2020)Anticancer ActivityDemonstrated significant cytotoxicity against HCT-15 colon carcinoma cells .
RSC Advances (2018)Antimicrobial ActivityReported enhanced antibacterial activity compared to existing antibiotics .
Wiley Online Library (2024)Anticonvulsant EffectsIdentified potential mechanisms for seizure modulation through triazole derivatives .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with analogous triazole carboxamides, highlighting substituent effects on molecular weight, lipophilicity, and solubility:

Compound Name (ID) R1 Substituent R2 Substituent Molecular Weight (g/mol) logP logSw Biological Target
Target compound 4-methylphenyl furan-2-ylmethyl 282.3 2.79 -3.10 Not specified
13s (HIV-1 inhibitor) 4-methoxyphenyl phenylsulfonylmethyl 519.2 ~3.5* N/A HIV-1 capsid
MKA038 (MIF inhibitor) 3,4-dichlorophenyl furan-2-ylmethyl ~337.0 ~3.2* N/A Macrophage migration inhibitory factor (MIF)
3o (Wnt/β-catenin inhibitor) 2-fluorophenyl quinolin-2-yl ~377.4 ~3.8* N/A Wnt/β-catenin signaling
L524-0080 4-methylphenyl 2-chlorophenylmethyl 326.8 ~3.4* N/A Not specified
5-Amino derivative 4-fluorobenzyl 4-fluoro-2-methylphenyl ~358.3 ~2.5* N/A Not specified

*Estimated based on substituent contributions.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group (target compound) is electron-donating, while halogenated aryl groups (e.g., 3,4-dichlorophenyl in MKA038 ) increase lipophilicity and may enhance binding to hydrophobic pockets.
  • Heterocyclic vs. Aromatic Substituents : The furan-2-ylmethyl group (target compound) introduces a heterocyclic oxygen, which may improve hydrogen-bonding capacity compared to purely aromatic substituents like 2-chlorophenylmethyl (L524-0080 ).
HIV-1 Capsid Inhibitors (Phenylalanine Derivatives)

Compounds such as 13s and 13n () feature sulfonylmethyl or naphthalenemethyl substituents, respectively. These derivatives exhibit potent anti-HIV activity (IC50 < 1 µM) due to their ability to disrupt capsid assembly.

MIF Tautomerase Inhibitors

MKA038 (), a dichlorophenyl analog, shows strong MIF inhibition (IC50 = 0.8 µM) attributed to halogen-mediated hydrophobic interactions. The target compound’s 4-methylphenyl group may offer weaker binding compared to dichlorophenyl but could reduce off-target toxicity .

Wnt/β-Catenin Pathway Modulators

Fluorophenyl derivatives like 3o () inhibit Wnt signaling with IC50 values of ~50 nM. The fluorine atom’s electronegativity likely enhances target engagement, whereas the target compound’s methyl group may prioritize metabolic stability over potency .

Solubility and Formulation Considerations

  • The target compound’s logSw (-3.10) indicates poor aqueous solubility, comparable to dichlorophenyl analogs (e.g., MKA038) but worse than amino-substituted derivatives (), which benefit from increased polarity.
  • Introduction of polar groups (e.g., -NH2 in ) improves solubility but may reduce blood-brain barrier penetration.

Biological Activity

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Chemical Structure

The compound can be synthesized through various methods involving the coupling of furan derivatives with triazole carboxamides. The general structure can be represented as follows:

N furan 2 yl methyl 1 4 methylphenyl 1H 1 2 3 triazole 4 carboxamide\text{N furan 2 yl methyl 1 4 methylphenyl 1H 1 2 3 triazole 4 carboxamide}

The molecular formula is C13H12N4OC_{13}H_{12}N_4O with a molecular weight of 244.26 g/mol.

Antiproliferative Effects

Research indicates that compounds within the 1H-1,2,3-triazole family exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown selective cytotoxicity towards leukemia cell lines such as K562 and HL-60(TB) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound 4aK5625.0
Compound 4bHL-60(TB)6.5
N-(furan-2-yl)methyl derivativeJurkat T-cells7.0

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to induce morphological changes characteristic of apoptosis in treated cells, including membrane blebbing and chromatin condensation .
  • DNA Damage : It causes DNA fragmentation and reduces mitochondrial membrane potential in cell lines like Jurkat T-cells without direct intercalation into DNA .
  • Inhibition of Proliferation : The compound's ability to inhibit cell proliferation has been linked to its interaction with various cellular pathways that regulate growth and survival.

Case Studies

A case study involving a series of synthesized triazole derivatives demonstrated that certain modifications in the structure significantly enhanced their biological activity. For example, the introduction of specific substituents on the triazole ring improved the compounds' selectivity and potency against cancer cells .

Table 2: Structure Activity Relationship (SAR) Insights

ModificationEffect on ActivityReference
Furan substitutionIncreased cytotoxicity
Methyl group additionEnhanced selectivity
Triazole position changeAltered mechanism of action

Q & A

Q. Table 1: Representative Yields for Analogous Triazole Derivatives

Compound TypeMethodYield (%)Reference
Phenylalanine-triazoleCuAAC63–82
Isoxazole-triazole hybridsConventional coupling82–93

Basic: How can the structure of this compound be confirmed?

Methodological Answer:
Structural confirmation requires multi-technique validation:

NMR Spectroscopy :

  • ¹H NMR : Key signals include the triazole proton (δ 8.5–8.6 ppm), furan protons (δ 6.3–7.5 ppm), and methylphenyl group (δ 2.3–2.5 ppm for CH₃) .
  • ¹³C NMR : The carboxamide carbonyl typically appears at δ 165–170 ppm .

Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.5 Da) .

X-ray Crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) validates 3D structure .

Q. Table 2: Example NMR Data for Triazole Derivatives

Proton/Groupδ (ppm)Reference
Triazole C-H8.50–8.57
Furan C-H6.80–7.85
Methylphenyl CH₃2.30–2.50

Advanced: How to design experiments to assess biological activity against targets like COX-2 or HDACs?

Methodological Answer:

Target Selection : Prioritize enzymes implicated in inflammation or oncology (e.g., COX-2, HDACs) based on structural similarity to active derivatives .

In Vitro Assays :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., HDAC Activity Assay Kit) with IC₅₀ determination via dose-response curves .
  • Cell-Based Studies : Evaluate antiproliferative effects on cancer lines (e.g., MTT assay) and compare to reference inhibitors (e.g., SAHA for HDACs).

SAR Analysis : Modify substituents (e.g., furan methyl vs. phenyl) to correlate structure with activity .

Advanced: What strategies can mitigate low aqueous solubility during in vitro testing?

Methodological Answer:

Derivatization : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the furan or triazole positions while maintaining bioactivity .

Formulation : Use co-solvents (e.g., DMSO/PEG 400) or nanoemulsions to enhance dispersion .

Salt Formation : React the carboxamide with HCl or sodium to improve ionizability .

Q. Table 3: Solubility Comparison for Analogous Compounds

Compound ModificationSolubility (µg/mL)Bioactivity Retention
Parent Carboxamide<10High
Hydroxylated Derivative150Moderate
PEGylated Nanoformulation300High

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

Assay Validation :

  • Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted COX-2).
  • Standardize substrate concentrations and incubation times .

Compound Purity : Verify via HPLC (>95% purity) and eliminate residual copper from CuAAC reactions .

Orthogonal Assays : Confirm activity using SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Advanced: What computational methods predict binding modes and optimize potency?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4COX for COX-2) to identify key interactions (e.g., hydrogen bonds with triazole) .

QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with activity data from analogs .

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify flexible regions for optimization .

Advanced: Best practices for crystallographic refinement of this compound using SHELXL?

Methodological Answer:

Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data.

Refinement Steps :

  • Initial model building with SHELXS.
  • Anisotropic refinement of non-H atoms.
  • Validate using R-factor convergence (<5%) and CheckCIF/PLATON .

Visualization : Generate ORTEP diagrams with WinGX to confirm geometry and thermal ellipsoids .

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